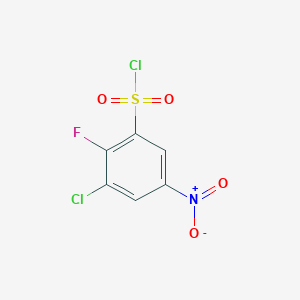

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Descripción general

Descripción

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis

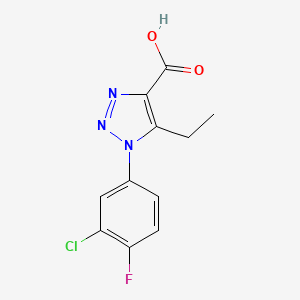

The molecular formula of this compound is C6H2Cl2FNO4S. The structure of this compound includes a benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring .Chemical Reactions Analysis

The chemical reactions of this compound could involve a two-step mechanism. The first step is the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate. The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The compound is stable under normal temperature and pressure . It is not soluble in water and most organic solvents, but it can dissolve in some organic solvents such as ether and dichloromethane .Aplicaciones Científicas De Investigación

Synthesis of Pesticides and Pharmaceutical Intermediates

Du et al. (2005) describe the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, showcasing its utility in the preparation of key intermediates for pesticides, such as herbicidal juthiacet-methyl. The synthesis involves an alternative route to the expensive 4-chloro-2-fluoronitrobenzene, highlighting the importance of sulfonyl chlorides in the synthesis of agricultural chemicals (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).

Antimicrobial Activity

Research by Janakiramudu et al. (2017) on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the use of substituted aryl sulfonyl chlorides for biological interest. The study demonstrates the antimicrobial potency of the synthesized compounds, indicating the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).

Synthesis of Heterocyclic Scaffolds

Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid, a building block closely related to the compound , for the solid-phase synthesis of various heterocyclic scaffolds, including nitrogenous heterocycles. The versatility of such sulfonyl chlorides in heterocyclic oriented synthesis (HOS) highlights their importance in the development of new pharmaceuticals and agrochemicals (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Green Synthesis Approaches

A study on green synthesis methods for producing 3-nitrobenzenesulfonyl chloride, which shares a functional group with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, underscores the growing interest in environmentally friendly manufacturing processes. This approach reduces waste and improves yield, demonstrating the compound's potential in sustainable chemical synthesis (Chen Zhong-xiu, 2009).

Mecanismo De Acción

Mode of Action

Aromatic compounds can interact with their targets through various mechanisms. One common mechanism is electrophilic aromatic substitution . In this mechanism, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the target molecule .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Análisis Bioquímico

Biochemical Properties

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound can interact with enzymes, proteins, and other biomolecules through its electrophilic centers. For instance, the sulfonyl chloride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition or modification of enzyme activity, affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the nitro group in the compound can undergo reduction within the cellular environment, leading to the generation of reactive intermediates that can modify cellular proteins and DNA. These modifications can disrupt normal cellular processes, potentially leading to cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes. Additionally, the compound’s electrophilic nature allows it to participate in substitution reactions, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can undergo hydrolysis or other degradation reactions. These degradation products may have different biochemical activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. These effects can include tissue damage, organ dysfunction, and systemic toxicity. It is essential to determine the threshold dose that elicits a toxic response to understand the compound’s safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The interactions with specific enzymes and cofactors play a crucial role in determining the compound’s metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, depending on its affinity for different cellular components. The distribution pattern can affect the compound’s overall activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding, energy production, or other cellular functions. The localization can also influence the compound’s stability and degradation .

Propiedades

IUPAC Name |

3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBSUYNGKFZYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)

![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)

![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)

amine](/img/structure/B1462018.png)